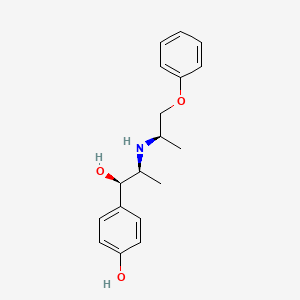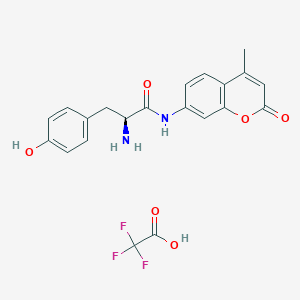
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate is a synthetic compound used primarily in the field of medicinal chemistry. It is a derivative of pentofuranose, a type of sugar molecule, and is characterized by the presence of fluorine and chlorine atoms, which contribute to its unique chemical properties. This compound is particularly significant in the synthesis of nucleotide analogs, which are used as antiviral agents, especially in the treatment of hepatitis C virus (HCV) infection.
Vorbereitungsmethoden
The synthesis of (2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate involves several steps. One common method starts with the precursor (2R)-2-deoxy-2-fluoro-2-methyl-D-erythro-pentonic acid gamma-lactone 3,5-dibenzoate. This compound is then reacted with a chlorinating agent, such as thionyl chloride, under controlled conditions to introduce the chlorine atom . The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield and purity. Industrial production methods often involve optimizing these conditions to scale up the synthesis while maintaining product quality .
Analyse Chemischer Reaktionen
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products, although these reactions are less common.
Hydrolysis: The ester bonds in the dibenzoate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents used in these reactions include thionyl chloride for chlorination, sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of nucleotide analogs, which are crucial in developing antiviral drugs, particularly for HCV.
Biological Studies: The compound serves as a building block for studying the interactions of nucleotide analogs with viral enzymes and other biological targets.
Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through its role as a precursor in the synthesis of nucleotide analogs. These analogs mimic natural nucleotides and are incorporated into viral RNA by viral polymerases, leading to chain termination and inhibition of viral replication. The fluorine atom enhances the stability and binding affinity of the analogs to the viral polymerase, making them more effective.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate is unique due to its specific substitution pattern and the presence of both fluorine and chlorine atoms. Similar compounds include:
(2R)-2-Deoxy-2-fluoro-2-methyl-alpha-D-erythro-pentofuranosyl Chloride 3,5-Dibenzoate: Differing in the stereochemistry at the anomeric carbon.
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranose 3,5-Dibenzoate: Lacking the chlorine atom, which affects its reactivity and applications.
These compounds share similar core structures but differ in their chemical properties and applications due to variations in their functional groups and stereochemistry.
Eigenschaften
Molekularformel |
C20H18ClFO5 |
|---|---|
Molekulargewicht |
392.8 g/mol |
IUPAC-Name |
[(2R,5S)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H18ClFO5/c1-20(22)16(27-18(24)14-10-6-3-7-11-14)15(26-19(20)21)12-25-17(23)13-8-4-2-5-9-13/h2-11,15-16,19H,12H2,1H3/t15-,16?,19-,20?/m1/s1 |
InChI-Schlüssel |
VLPZJFQKABILMS-HSHZPNLASA-N |
Isomerische SMILES |
CC1([C@@H](O[C@@H](C1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)Cl)F |
Kanonische SMILES |
CC1(C(C(OC1Cl)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13436192.png)
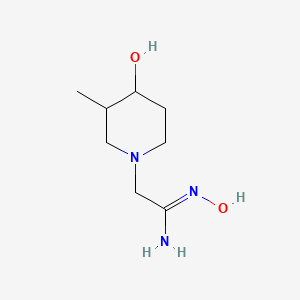
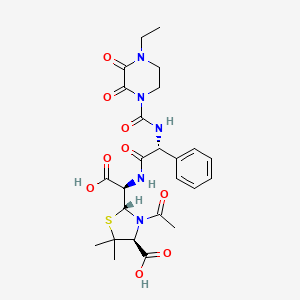
![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13436210.png)

![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)

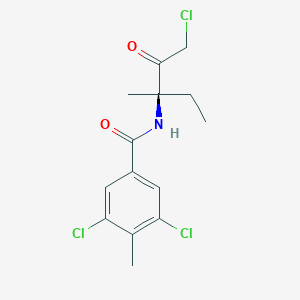
![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)

![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
